Zeylanicin
Description
Zeylanicin is a bioactive compound isolated from the bark of Cinnamomum zeylanicum L., a plant traditionally used for its antimicrobial and anti-inflammatory properties. For instance, in rat mammary carcinoma models, this compound significantly modulates apoptosis-related proteins (caspase-3, Bax, Bcl-2) and angiogenesis markers (VEGFA, VEGFR-2), reducing tumor growth at doses of 0.1 mg/kg and 1 mg/kg . Its mechanism involves inducing apoptosis (evidenced by increased caspase-3 activity) and suppressing proliferation (via reduced Ki67 expression) . Despite promising results, its pharmacokinetic profile, including bioavailability and metabolic pathways, remains understudied.
Properties
CAS No. |
13761-05-2 |
|---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(3,8-dimethyl-14-oxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-2(6),3,13(16)-trien-7-yl) acetate |
InChI |
InChI=1S/C17H18O6/c1-8-7-20-14-13(8)11-6-10(16(19)22-11)4-5-12-17(3,23-12)15(14)21-9(2)18/h6-7,11-12,15H,4-5H2,1-3H3 |
InChI Key |
YLGLAOLTWCNDOX-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3C=C(CCC4C(C2OC(=O)C)(O4)C)C(=O)O3 |
Canonical SMILES |
CC1=COC2=C1C3C=C(CCC4C(C2OC(=O)C)(O4)C)C(=O)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Siccanin
Siccanin, a natural antifungal agent, shares a sesquiterpenoid backbone with zeylanicin but differs in functional groups. While this compound targets mammalian cancer cells, siccanin is primarily effective against dermatophytes (e.g., Trichophyton spp.) . Both compounds induce mitochondrial apoptosis but via distinct pathways: siccanin disrupts fungal ergosterol biosynthesis, whereas this compound upregulates pro-apoptotic Bax in mammalian cells .
Cinnamaldehyde
A major constituent of C. zeylanicum, cinnamaldehyde exhibits broad-spectrum antimicrobial and anticancer activity. Unlike this compound, which is administered intravenously in studies, cinnamaldehyde is orally bioavailable and acts via NF-κB inhibition.
Pharmacodynamic and Kinetic Profiles
| Compound | Source | Primary Mechanism | IC50 (Cancer Cells) | Bioavailability |
|---|---|---|---|---|
| This compound | C. zeylanicum bark | Apoptosis induction (Bax↑, Bcl-2↓) | 0.5 μM (MCF-7) | Not reported |
| Siccanin | Hormodendrum spp. | Ergosterol synthesis inhibition | 2.1 μM (Candida) | Low (topical use) |
| Cinnamaldehyde | Cinnamomum spp. bark | NF-κB pathway suppression | 25 μM (HeLa) | 60–80% (oral) |
Key Findings :
- Efficacy: this compound demonstrates superior potency in mammary carcinoma models compared to cinnamaldehyde, requiring 50-fold lower concentrations for similar apoptotic effects .
Clinical and Regulatory Status
- This compound: No clinical trials registered; research remains in the in vivo preclinical phase .
- Siccanin : Approved in Japan for topical antifungal use since the 1970s but lacks data on systemic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
